dibenzyl ketoxime synthesis from dibenzyl ketone
dibenzyl ketoxime synthesis from dibenzyl ketone
An In-depth Technical Guide to the Synthesis of Dibenzyl Ketoxime from Dibenzyl Ketone
Introduction
Oximes are a class of organic compounds with the general formula RR'C=N-OH, formed by the condensation of an aldehyde or a ketone with hydroxylamine.[1] Ketoximes, where neither R nor R' is a hydrogen atom, are critical intermediates in organic synthesis, serving as protecting groups for carbonyl compounds and as precursors for significant transformations like the Beckmann rearrangement.[1] Dibenzyl ketoxime (1,3-diphenyl-2-propanone oxime), derived from dibenzyl ketone (1,3-diphenylacetone), is a valuable building block in the development of more complex molecular architectures.
This technical guide provides a comprehensive overview of the synthesis of dibenzyl ketoxime from dibenzyl ketone. It is intended for an audience of researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative data on synthesis methodologies, and visual representations of the reaction mechanism and workflow.
Physicochemical Properties
A clear understanding of the physical and chemical properties of the reactant and product is essential for successful synthesis, purification, and characterization.
| Property | Dibenzyl Ketone (Starting Material) | Dibenzyl Ketoxime (Product) |
| Systematic Name | 1,3-Diphenylpropan-2-one[2] | 1,3-Diphenyl-2-propanone, oxime[3][4] |
| CAS Number | 102-04-5[2] | 1788-31-4[3] |
| Molecular Formula | C₁₅H₁₄O[2] | C₁₅H₁₅NO[3] |
| Molecular Weight | 210.27 g/mol [2] | 225.29 g/mol [3] |
| Appearance | White to light yellow crystalline solid[2] | Colorless needles or crystalline solid |
| Melting Point | 32-34 °C[2] | ~60-61 °C |
| Boiling Point | 330 °C[2] | Not readily available |
| Solubility | Insoluble in water; soluble in ethanol, ether[2] | Poorly soluble in water; soluble in organic solvents |
Synthesis Overview and Mechanism
The synthesis of dibenzyl ketoxime is a classic condensation reaction between the carbonyl group of dibenzyl ketone and hydroxylamine.[5] The reaction is typically performed using a salt of hydroxylamine, such as hydroxylamine hydrochloride (NH₂OH·HCl), and requires a base to liberate the free hydroxylamine nucleophile.[6]
Caption: Overall reaction for the synthesis of dibenzyl ketoxime.
The reaction proceeds via nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the ketone.[7] This is followed by proton transfer steps and the elimination of a water molecule to form the C=N double bond characteristic of an oxime.[7][8]
Caption: Simplified reaction mechanism for ketoxime formation.
Comparative Methodologies
Various methods have been established for the synthesis of ketoximes. The choice of method often depends on the substrate's reactivity, desired purity, and available laboratory conditions. The following table summarizes several common approaches applicable to dibenzyl ketone.
| Method | Reagents | Solvent | Conditions | Yield | Reference |
| 1. Basic Hydrolysis | NH₂OH·HCl, KOH | Ethanol | Reflux, ~3 h | Good to Excellent | |
| 2. Mechanochemical | NH₂OH·HCl, NaOH | Solvent-free | Grinding (Mortar/Pestle) | High Conversion | [9] |
| 3. Heterogeneous Base | NH₂OH·HCl, Na₂CO₃ | Alkanol (e.g., Methanol) | Reflux (65-110 °C) | Good | [10] |
| 4. Acid Catalysis | NH₂OH·HCl, Oxalic Acid | Acetonitrile | Reflux, 90 min | ~95% | |
| 5. Carbonate in Methanol | NH₂OH·HCl, K₂CO₃ | Methanol | Room Temp or Reflux | High | [6] |
Detailed Experimental Protocol
This protocol describes a standard laboratory procedure for synthesizing dibenzyl ketoxime based on the reaction of dibenzyl ketone with hydroxylamine hydrochloride in the presence of a base.
Materials and Reagents
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Dibenzyl ketone (1,3-diphenylacetone)
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Hydroxylamine hydrochloride (NH₂OH·HCl)
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Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
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Ethanol (95% or absolute)
-
Deionized water
-
Diethyl ether or Ethyl acetate (for extraction)
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Anhydrous sodium sulfate or magnesium sulfate (for drying)
-
Hydrochloric acid (dilute, for workup)
Equipment
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Round-bottom flask (100 mL or 250 mL)
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Reflux condenser
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Magnetic stirrer and stir bar
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Heating mantle or water bath
-
Separatory funnel
-
Beaker and Erlenmeyer flasks
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Büchner funnel and filter flask
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Rotary evaporator
Experimental Procedure
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Reaction Setup: In a 250-mL round-bottom flask, dissolve 10.5 g (0.05 mol) of dibenzyl ketone in 100 mL of 95% ethanol. Add 5.2 g (0.075 mol, 1.5 equivalents) of hydroxylamine hydrochloride to the solution.
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Base Addition: Separately, prepare a solution of 8.4 g (0.15 mol, 3.0 equivalents) of potassium hydroxide in a minimum amount of water (~15 mL) and cool it to room temperature. Add this basic solution dropwise to the flask containing the ketone and hydroxylamine hydrochloride while stirring.
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Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle or water bath.[11] Maintain a gentle reflux with continuous stirring for 2-3 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
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Workup - Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing 300 mL of cold water with stirring. Dibenzyl ketoxime should precipitate as a solid.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with several portions of cold water to remove inorganic salts and residual base.
-
Purification: The crude dibenzyl ketoxime can be purified by recrystallization. Dissolve the solid in a minimum amount of hot ethanol. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.
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Characterization: Determine the melting point of the dried crystals. Confirm the structure using spectroscopic methods such as Infrared (IR) Spectroscopy (to observe O-H and C=N stretches) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[11][9]
Caption: General experimental workflow for dibenzyl ketoxime synthesis.
Safety Considerations
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Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
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Operations should be conducted in a well-ventilated fume hood.
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Ethanol is flammable and should be kept away from ignition sources.
-
Potassium hydroxide and sodium hydroxide are corrosive and should be handled with care.
Conclusion
The synthesis of dibenzyl ketoxime from dibenzyl ketone is a robust and straightforward condensation reaction. The procedure can be adapted using various bases and solvent systems, including environmentally benign mechanochemical methods. The protocol detailed in this guide represents a reliable method for producing high-purity dibenzyl ketoxime suitable for further use in research and development. Proper characterization is crucial to confirm the identity and purity of the final product.
References
- 1. Dibenzyl ketoxime | 1788-31-4 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Dibenzyl ketoxime [webbook.nist.gov]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. homework.study.com [homework.study.com]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. US5117060A - Process for the preparation of ketoximes - Google Patents [patents.google.com]
- 11. jsba.misuratau.edu.ly [jsba.misuratau.edu.ly]
